![molecular formula C20H21Cl2NO3 B12635569 (S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate](/img/structure/B12635569.png)
(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a dichlorobiphenyl moiety, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of a dichlorobiphenyl derivative with a suitable carbamoyl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH), resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LAH) in anhydrous ether.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding .
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases, making them candidates for drug development .
Industry
In the industrial sector, (S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-2-oxopropan-2-yl)carbamate
- tert-Butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-4-oxopropan-2-yl)carbamate
Uniqueness
(S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of both dichlorobiphenyl and carbamate functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C20H21Cl2NO3 |
|---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
tert-butyl N-[1-[4-(3,5-dichlorophenyl)phenyl]-3-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C20H21Cl2NO3/c1-20(2,3)26-19(25)23-18(12-24)8-13-4-6-14(7-5-13)15-9-16(21)11-17(22)10-15/h4-7,9-12,18H,8H2,1-3H3,(H,23,25) |
InChI Key |
ZMBCCWVVEFXSGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


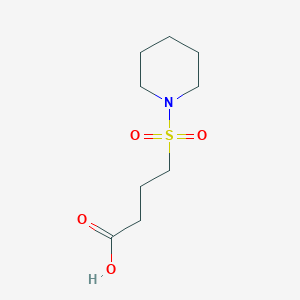
![2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol](/img/structure/B12635509.png)
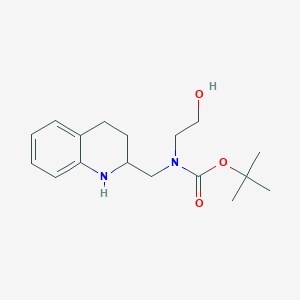
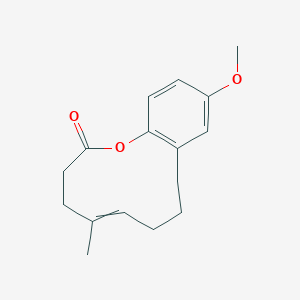
![2-[(2-Bromophenyl)sulfonyl]pyridine](/img/structure/B12635534.png)
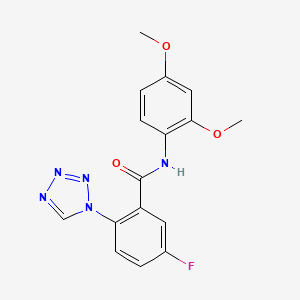
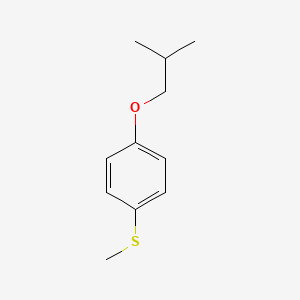
![Methyl 8-chloro-4-(2-hydroxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12635557.png)
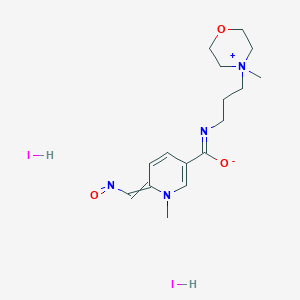
![Methyl N-[2-(trifluoromethyl)-4-thiazolyl]carbamate](/img/structure/B12635570.png)
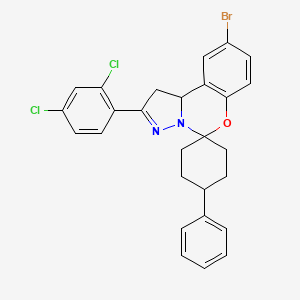
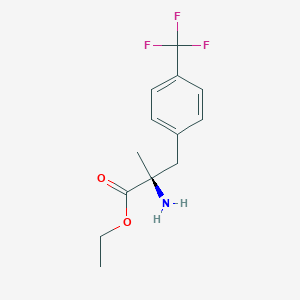
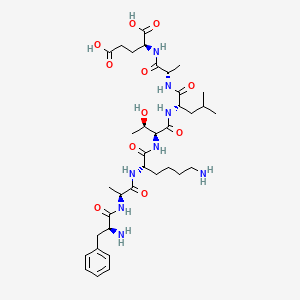
![14-{[tert-Butyl(dimethyl)silyl]oxy}tetradecan-2-one](/img/structure/B12635589.png)
